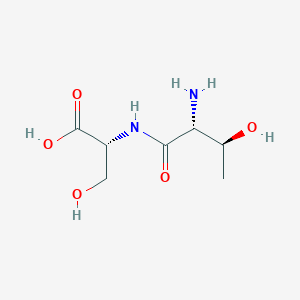

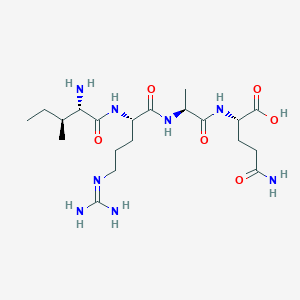

D-Threonyl-D-serine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Treonil-D-serina es un dipéptido compuesto por dos aminoácidos, D-treonina y D-serina. Este compuesto es de particular interés debido a sus posibles aplicaciones en varios campos científicos, incluyendo la química, la biología y la medicina. La presencia de D-treonina y D-serina en su estructura le confiere propiedades únicas que lo convierten en un tema de investigación extensa.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de D-Treonil-D-serina típicamente implica el acoplamiento de D-treonina y D-serina. Esto se puede lograr mediante técnicas de síntesis de péptidos estándar, como la síntesis de péptidos en fase sólida (SPPS). El proceso generalmente implica la activación del grupo carboxilo de D-treonina usando reactivos como diciclohexilcarbodiimida (DCC) o N,N’-diisopropilcarbodiimida (DIC), seguido del acoplamiento con el grupo amino de D-serina. La reacción se lleva a cabo generalmente en presencia de una base, como N-metilmorfolina (NMM), para facilitar la reacción de acoplamiento.

Métodos de Producción Industrial: La producción industrial de D-Treonil-D-serina puede implicar síntesis enzimática usando enzimas específicas como la racemasa de serina y la deshidratasa de treonina. Estas enzimas pueden catalizar la formación de D-treonina y D-serina a partir de sus respectivos precursores, que luego se acoplan para formar el dipéptido. Este método es ventajoso debido a su alta especificidad y eficiencia.

Análisis De Reacciones Químicas

Tipos de Reacciones: D-Treonil-D-serina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: Los grupos hidroxilo en D-treonina y D-serina se pueden oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: Los grupos carbonilo en la columna vertebral del péptido se pueden reducir para formar alcoholes.

Sustitución: Los grupos hidroxilo se pueden sustituir con otros grupos funcionales, como halógenos o grupos alquilo.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) se pueden usar en condiciones ácidas o básicas.

Reducción: Agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se usan comúnmente.

Sustitución: Agentes halogenantes como cloruro de tionilo (SOCl2) o agentes alquilantes como yoduro de metilo (CH3I) se pueden emplear.

Productos Principales:

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de derivados halogenados o alquilados.

Aplicaciones Científicas De Investigación

D-Treonil-D-serina tiene varias aplicaciones en la investigación científica:

Química: Se usa como un compuesto modelo para estudiar la síntesis y las reacciones de péptidos.

Biología: Sirve como sustrato para estudiar la cinética y los mecanismos enzimáticos, particularmente aquellos que involucran residuos de serina y treonina.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en enfermedades neurodegenerativas y trastornos metabólicos.

Industria: Se usa en la producción de péptidos y proteínas especializados para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de D-Treonil-D-serina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, se sabe que la D-serina actúa como co-agonista en el receptor N-metil-D-aspartato (NMDA), modulando la neurotransmisión y la plasticidad sináptica. La D-treonina también puede interactuar con enzimas específicas involucradas en las vías metabólicas, influenciando varios procesos fisiológicos.

Compuestos Similares:

L-Treonil-L-serina: Un dipéptido compuesto por L-treonina y L-serina.

D-Treonil-L-serina: Un dipéptido compuesto por D-treonina y L-serina.

L-Treonil-D-serina: Un dipéptido compuesto por L-treonina y D-serina.

Comparación: D-Treonil-D-serina es única debido a la presencia de D-treonina y D-serina, lo que le confiere propiedades estereoquímicas distintas. Este dipéptido puede exhibir diferentes actividades biológicas e interacciones en comparación con sus contrapartes L o estereoisómeros mixtos. La configuración específica de D-Treonil-D-serina puede influir en su afinidad de unión a enzimas y receptores, lo que lo convierte en un compuesto valioso para estudiar la estereoquímica y sus efectos en las funciones biológicas.

Comparación Con Compuestos Similares

L-Threonyl-L-serine: A dipeptide composed of L-threonine and L-serine.

D-Threonyl-L-serine: A dipeptide composed of D-threonine and L-serine.

L-Threonyl-D-serine: A dipeptide composed of L-threonine and D-serine.

Comparison: D-Threonyl-D-serine is unique due to the presence of both D-threonine and D-serine, which imparts distinct stereochemical properties. This dipeptide may exhibit different biological activities and interactions compared to its L-counterparts or mixed stereoisomers. The specific configuration of this compound can influence its binding affinity to enzymes and receptors, making it a valuable compound for studying stereochemistry and its effects on biological functions.

Propiedades

Número CAS |

656221-80-6 |

|---|---|

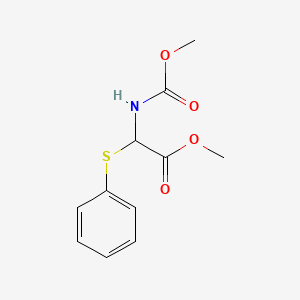

Fórmula molecular |

C7H14N2O5 |

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

(2R)-2-[[(2R,3S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4+,5+/m0/s1 |

Clave InChI |

GXDLGHLJTHMDII-VPENINKCSA-N |

SMILES isomérico |

C[C@@H]([C@H](C(=O)N[C@H](CO)C(=O)O)N)O |

SMILES canónico |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azetidinone, 3,3-dimethyl-1-phenyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12535208.png)

![10-(4-Fluorophenyl)benzo[h]quinoline](/img/structure/B12535277.png)